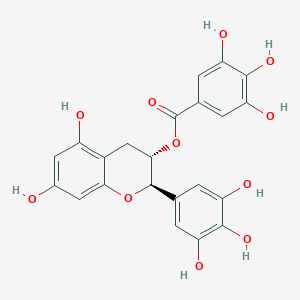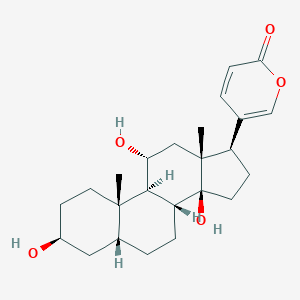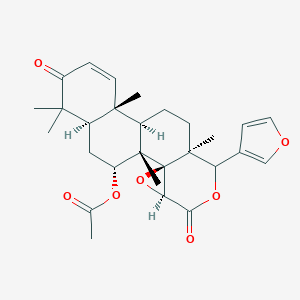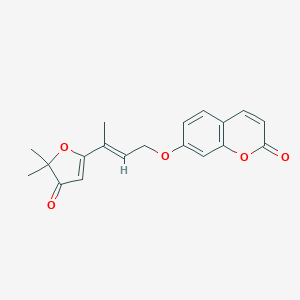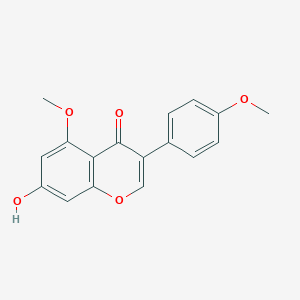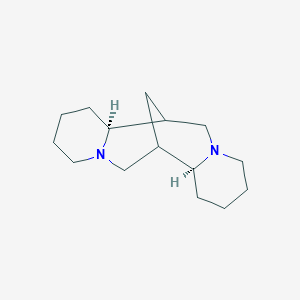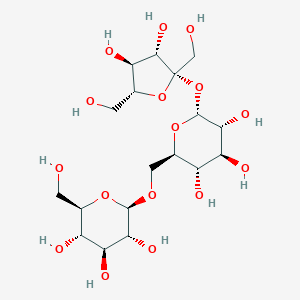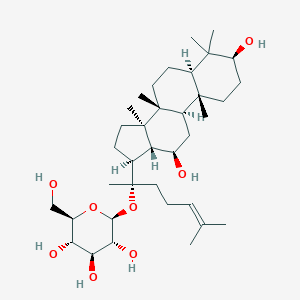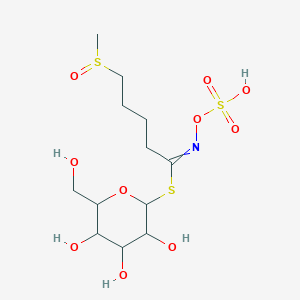
Glucoraphanin
Overview
Description
Glucoraphanin is a glucosinolate found in broccoli, mustard, and other cruciferous vegetables . It is converted to sulforaphane by the enzyme myrosinase . In plants, sulforaphane deters insect predators and acts as a selective antibiotic .
Synthesis Analysis
Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group is chiral, and has R absolute configuration. The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .Molecular Structure Analysis
The molecular formula of Glucoraphanin is C12H23NO10S3 . Its average mass is 437.507 Da and its monoisotopic mass is 437.048401 Da .Chemical Reactions Analysis
Glucosinolates, such as Glucoraphanin, are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .Physical And Chemical Properties Analysis
Glucoraphanin has a molar mass of 437.49 g·mol−1 . Its solubility in water is ≥ 76.5 mg/mL . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Glucose Homeostasis Modulation
Glucoraphanin, through its derivative Sulforaphane (SFN), has been shown to enhance glucose homeostasis effectively . Abnormal glucose homeostasis is associated with metabolic syndromes including cardiovascular diseases, hypertension, type 2 diabetes mellitus, and obesity . Therefore, maintaining a balanced glucose level is crucial for optimal biological function .
Crop Growth Enhancement
The application of nitrogen fertilizer, which contains glucosinolates (GSLs) such as glucoraphanin, has been found to improve the growth parameters of crops like Chinese cabbage . However, excessive amounts can interfere with crop growth and accelerate soil acidification .
Formation of Sulforaphane
Melatonin treatment has been shown to positively affect the glucoraphanin-sulforaphane system in postharvest fresh-cut broccoli . The application of melatonin enhances the myrosinase activity and the expression level of MYO, benefiting the formation of sulforaphane .
Mechanism of Action
Target of Action
Glucoraphanin, a glucosinolate found in broccoli, mustard, and other cruciferous vegetables , is converted to sulforaphane by the enzyme myrosinase . Sulforaphane, the active compound, targets the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant signaling . Nrf2 serves as a primary cellular defense against the cytotoxic effects of oxidative stress .
Mode of Action
Upon damage to plant tissue (i.e., by chewing, cutting, or mixing), the hydrolysis of glucoraphanin via enzymatic activity of myrosinases occurs due to cellular breakdown . This results in the formation of sulforaphane . Sulforaphane then activates Nrf2 signaling, which leads to the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens .
Biochemical Pathways
The glucoraphanin biosynthetic pathway comprises at least three stages :
Pharmacokinetics
It is known that glucoraphanin is a stable precursor of the nrf2 inducer sulforaphane . The conversion of glucoraphanin to sulforaphane is facilitated by the enzyme myrosinase, which is activated upon damage to the plant tissue .
Result of Action
The activation of Nrf2 by sulforaphane leads to the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens . This results in anti-inflammatory, antioxidant, and chemo-protective effects . In particular, glucoraphanin has been shown to ameliorate obesity by enhancing energy expenditure and browning of white adipose tissue, and attenuate obesity-related inflammation and insulin resistance by polarizing M2 macrophages and reducing metabolic endotoxemia .
Action Environment
The action of glucoraphanin is influenced by environmental factors such as diet. For instance, a high-fat diet can induce obesity, which glucoraphanin has been shown to ameliorate . Furthermore, the conversion of glucoraphanin to sulforaphane is facilitated by the enzyme myrosinase, which is activated upon damage to the plant tissue, such as when the plant is consumed as part of a diet .
Safety and Hazards
Future Directions
Although there is evidence that consumption of a high glucoraphanin diet is linked with reduced incidence of chronic diseases, future large-scale placebo-controlled human trials including standardized glucoraphanin supplements are needed . The evidence suggests that glucosinolates and their isothiocyanate metabolites found in cruciferous vegetables are important components in the prevention and treatment of multiple chronic diseases .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypentanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMLNKINDDUDCF-RFOBZYEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894071 | |
| Record name | 4-Methylsulfinylbutyl glucosinolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfinylbutyl glucosinolate | |
CAS RN |
21414-41-5, 1432982-77-8 | |
| Record name | Glucoraphanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021414415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucoraphanin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylsulfinylbutyl glucosinolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Glucoraphanin itself is not bioactive. Upon consumption and contact with the enzyme myrosinase, it's converted into sulforaphane. [, , , , ] Sulforaphane is a potent inducer of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and reactive oxygen species (ROS). [, , , , ]
A: Sulforaphane activates the transcription factor Nrf2 by inhibiting its interaction with Keap1. [, ] This activation leads to the upregulation of antioxidant and detoxification genes, conferring protection against oxidative stress, inflammation, and carcinogenesis. [, , ]
ANone: Glucoraphanin has the molecular formula C16H25NO10S2 and a molecular weight of 435.5 g/mol.
A: While specific spectroscopic data wasn't detailed in the provided papers, glucoraphanin is commonly analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., diode array, mass spectrometry). [, , , , , ]
A: Yes, glucoraphanin can be extracted and purified from sources like broccoli seeds. [, , , , ] Various techniques, including anion exchange chromatography and gel filtration, are employed for this purpose. []
A: Glucoraphanin degradation occurs during storage, influenced by factors like temperature, packaging, and duration. [] Refrigeration and Modified Atmosphere Packaging (MAP) have shown promise in preserving glucoraphanin content. []
A: Yes, acidic conditions (pH < 6) accelerate glucoraphanin degradation. [] Storage at neutral pH is recommended for maintaining stability. []
A: Myrosinase is a crucial enzyme that hydrolyzes glucoraphanin into sulforaphane. [, , , , , , ] This enzymatic conversion is essential for releasing the bioactive compound.
A: Yes, certain gut bacteria possess myrosinase-like activity and can hydrolyze glucoraphanin to release sulforaphane. [, , ] Regular consumption of cooked broccoli may enhance this bacterial myrosinase activity. []
A: Strategies for improving bioavailability include: * Consuming broccoli sprouts, which have higher glucoraphanin levels than mature broccoli. [, ] * Co-administering glucoraphanin with active myrosinase from plant sources. [] * Exploring encapsulation techniques using cyclodextrins to protect and enhance the delivery of sulforaphane. []
A: Sustainable sourcing and extraction methods are crucial to minimize the environmental footprint. Research on alternative production methods, such as microbial biosynthesis, could contribute to sustainability efforts. []
A: Orally administered glucoraphanin is absorbed intact and undergoes enterohepatic circulation. [] A small portion is excreted unchanged in urine, while the majority is hydrolyzed by gut bacteria or absorbed and metabolized. [, ]
A: Consuming broccoli with enhanced glucoraphanin content due to specific Myb28 genotypes leads to higher levels of sulforaphane in the bloodstream. [] This highlights the potential of breeding programs for developing more potent broccoli varieties. []
A: Numerous in vitro and animal studies demonstrate the anticancer activity of sulforaphane. It inhibits the growth of various cancer cell lines and reduces tumor incidence in animal models. [, , , , , , ] Human studies suggest a link between cruciferous vegetable consumption and reduced cancer risk, but more research is needed to establish a direct causal relationship. []
A: Yes, glucoraphanin supplementation in mice fed a high-fat diet has shown promising results, including reduced weight gain, improved glucose tolerance, and decreased liver fat accumulation. []
While the provided papers do not extensively discuss resistance mechanisms, understanding potential resistance development to glucoraphanin's beneficial effects requires further investigation. Future research could focus on:A: High-Performance Liquid Chromatography (HPLC) is commonly employed for the quantification of glucoraphanin and related compounds. [, , , , , ] Coupling HPLC with various detectors, such as diode array detectors or mass spectrometers, allows for sensitive and specific detection. [, , ]
A: Yes, analytical methods for glucoraphanin analysis are continuously being refined and validated to ensure accuracy, precision, and reliability in research and commercial applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




